3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile

Lipophilicity Drug-likeness Membrane permeability

3-Benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile (CAS 1146290-30-3 for the racemate; CAS 1222141-58-3 for the (4aS,8aS) enantiomer pair) is a fully saturated, cis-fused octahydro-1,3-benzoxazine bearing a quaternary 4a-carbonitrile, an 8a-methoxy substituent, and an N-benzyl group. The compound has molecular formula C₁₇H₂₂N₂O₂, a molecular weight of 286.37 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, and a computed topological polar surface area of 45.5 Ų.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
Cat. No. B13256206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCOC12CCCCC1(CN(CO2)CC3=CC=CC=C3)C#N
InChIInChI=1S/C17H22N2O2/c1-20-17-10-6-5-9-16(17,12-18)13-19(14-21-17)11-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-11,13-14H2,1H3
InChIKeyPFLJRAHBPVSEHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile – Compound Identity, Class, and Procurement-Relevant Characteristics


3-Benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile (CAS 1146290-30-3 for the racemate; CAS 1222141-58-3 for the (4aS,8aS) enantiomer pair) is a fully saturated, cis-fused octahydro-1,3-benzoxazine bearing a quaternary 4a-carbonitrile, an 8a-methoxy substituent, and an N-benzyl group [1]. The compound has molecular formula C₁₇H₂₂N₂O₂, a molecular weight of 286.37 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, and a computed topological polar surface area of 45.5 Ų [1]. It is supplied as a research-grade small molecule at ≥95% purity by multiple vendors including Santa Cruz Biotechnology (sc-346544), AKSci, Enamine (EN300-43421 / EN300-267556), and CymitQuimica [2]. The compound belongs to the broader benzoxazine scaffold family, which has been investigated for antimycobacterial, potassium channel-modulating, and antimicrobial activities, though no published biological assay data specific to this compound were identified in the open literature as of the search date [3].

Why 3-Benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile Cannot Be Replaced by Simpler Benzoxazine Analogs


Substituting this compound with a generic benzoxazine carbonitrile—such as 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile or the unsubstituted octahydro-2H-1,3-benzoxazine scaffold—eliminates three critical pharmacophore elements simultaneously: the quaternary 4a-carbonitrile (a geometrically constrained hydrogen bond acceptor), the 8a-methoxy group (a ketal-like oxygen that modifies ring electronics and solubility), and the N-benzyl substituent (which raises computed LogP from approximately 1.5 to 2.2–3.2) [1][2]. Furthermore, the cis-fused (4aS,8aS) ring junction imposes a defined O-in conformation distinct from trans-fused diastereomers, as demonstrated by NMR conformational analysis of related N-methyl-octahydro-1,3-benzoxazines where cis-fused isomers populate exclusively the O-in conformer while trans-fused isomers exhibit conformational equilibria [3]. These cumulative differences in lipophilicity, hydrogen-bonding capacity, 3D shape, and conformational rigidity mean that even close structural analogs cannot serve as drop-in replacements without altering target engagement, physicochemical property profiles, or downstream SAR interpretation.

Quantitative Differentiation Evidence for 3-Benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile vs. Closest Analogs


Lipophilicity (LogP/LogD) Comparison vs. 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile

The target compound exhibits substantially higher computed lipophilicity than the simplest commercially prevalent benzoxazine carbonitrile comparator. PubChem XLogP3-AA for the target is 2.2 compared to 1.5 for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile (CID 2795504), a difference of +0.7 log units [1][2]. An independent JChem calculation (ChemBase) reports LogP = 3.23 and LogD₇.₄ = 3.23 for the target, with LogD₅.₅ = 3.18, indicating minimal pH-dependent ionization consistent with the absence of ionizable groups beyond the benzoxazine nitrogen [3]. This lipophilicity shift is attributable to the combined effect of the N-benzyl group, the saturated octahydro core, and the 8a-methoxy substituent—all absent in the simpler analog.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Hydrogen Bond Donor Count: Zero vs. One in Simpler Benzoxazine Carbonitriles

The target compound has zero hydrogen bond donors (HBD = 0), in contrast to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile which possesses one HBD from its secondary amine (NH) [1][2]. This is because the target's nitrogen at position 3 is fully substituted as a tertiary amine within the benzyl-bearing oxazine ring, eliminating all N–H hydrogen bond donor capacity. The absence of HBD, combined with four hydrogen bond acceptors (two from the oxazine oxygen, one from the 8a-methoxy oxygen, one from the carbonitrile nitrogen), yields an HBD/HBA ratio of 0/4, compared to 1/3 for the comparator. This altered hydrogen-bonding profile affects both solubility and permeability predictions under Lipinski's Rule of Five, where the target compound registers zero violations [3].

Hydrogen bonding Oral bioavailability Rule of Five Fragment-based drug design

Cis-Fused Conformational Homogeneity vs. Trans-Fused Diastereomer Conformational Equilibria

The target compound's (4aS,8aS) configuration establishes a cis-fused octahydrobenzoxazine ring junction. A foundational NMR conformational study by Pihlaja et al. (1996) demonstrated that cis-fused N-methyl-octahydro-2H-1,3-benzoxazines adopt exclusively the O-in conformation, whereas trans-fused isomers exist as biased double chair conformations with roughly equal populations of equatorial and axial N-methyl conformers [1]. Extrapolating this class-level conformational behavior to the target compound, the (4aS,8aS) cis-fused isomer is predicted to present a single, well-defined 3D pharmacophore, while the rac-(4aR,8aR)-trans diastereomer (CAS also 1222141-58-3 for the racemate) would exhibit conformational heterogeneity . This conformational distinction has practical consequences: for fragment-based screening or structure-based drug design, conformational homogeneity reduces the entropic penalty upon binding and simplifies interpretation of crystallographic or cryo-EM density.

Stereochemistry Conformational analysis NMR spectroscopy Chiral recognition

Quaternary 4a-Carbonitrile as a Geometrically Constrained Hydrogen Bond Acceptor vs. 2-Carbonitrile in Aromatic Benzoxazines

The target compound features a carbonitrile group attached to the quaternary 4a-position (C-4a) at the ring fusion, creating a spatially fixed hydrogen bond acceptor vector embedded in a saturated ring system. This contrasts sharply with 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, where the nitrile is attached to the C-2 position adjacent to the aromatic ring oxygen, providing a more flexible and electronically distinct nitrile environment [1][2]. The saturated octahydro core of the target compound confers higher fraction sp³ (Fsp³) character—9 out of 17 carbons are fully saturated sp³, yielding Fsp³ ≈ 0.53—compared to the aromatic benzoxazine comparator where only 2 of 9 carbons are sp³ (Fsp³ ≈ 0.22) [1][2]. Higher Fsp³ has been correlated with improved clinical success rates in drug discovery campaigns and greater 3D topological diversity in fragment libraries [3].

Fragment library design 3D topology Fsp³ character Protein-ligand interactions

Commercial Purity Benchmark and Multi-Vendor Availability with Defined Stereochemistry

The target compound is commercially supplied at a minimum purity of 95% by multiple independent vendors, including Santa Cruz Biotechnology (catalog sc-346544: 250 mg at $381, 1 g at $818), AKSci (catalog 1744DG: 95% purity), and Enamine (EN300-43421 / EN300-267556: 95%) [1][2]. Critically, the (4aS,8aS) stereochemistry is explicitly defined by the PubChem entry (InChI stereochemical layer: /t16-,17+/m1/s1) and in the SMILES notation (CO[C@]12CCCC[C@]1...), confirming two defined tetrahedral stereocenters with zero undefined stereocenters [3]. In contrast, the octahydro-2H-1,3-benzoxazine core scaffold (CAS 90204-04-9) is available only as an undefined stereochemical mixture . For procurement decisions in stereochemically sensitive applications, the availability of the stereochemically defined (4aS,8aS) form at ≥95% purity represents a practical advantage over scrambled or undefined stereoisomer mixtures.

Chemical procurement Quality assurance Stereochemical purity Supply chain

Recommended Research and Procurement Application Scenarios for 3-Benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile


Fragment-Based Screening Libraries Requiring High Fsp³ and 3D Topological Diversity

The compound's Fsp³ of approximately 0.53—driven by the fully saturated octahydro core—places it in the desirable 'three-dimensional' fragment space distinct from planar aromatic benzoxazine carbonitriles (Fsp³ ≈ 0.22) [1]. Combined with zero hydrogen bond donors, moderate lipophilicity (LogD₇.₄ = 3.23), and Lipinski compliance, this compound is suitable for inclusion in fragment libraries designed to probe non-planar, conformationally constrained chemical space [2]. The quaternary 4a-carbonitrile provides a fixed-vector hydrogen bond acceptor that is geometrically distinct from the more common 2-carbonitrile benzoxazines, potentially sampling unique protein-ligand interaction geometries.

Stereochemical Probe in Conformational Analysis and Chiral Chromatography Method Development

The (4aS,8aS) cis-fused ring junction with two defined stereocenters makes this compound valuable as a stereochemical probe or chiral chromatography standard. The NMR conformational analysis of related octahydro-1,3-benzoxazines [3] established that cis-fused isomers adopt exclusively the O-in conformation, providing a conformationally homogeneous reference standard for NMR method development, NOE-based stereochemical assignment, or computational conformational sampling validation. The availability of the compound at ≥95% purity from multiple vendors supports its use as an external standard in chiral HPLC or SFC method development.

Synthetic Building Block for Benzoxazine-Derived Compound Libraries with Defined Lipophilicity

With a LogD₇.₄ of 3.23 and four chemically distinct hydrogen bond acceptors (oxazine oxygen, 8a-methoxy oxygen, carbonitrile nitrogen, and tertiary amine nitrogen), this compound serves as a functionalized late-stage intermediate for parallel synthesis campaigns targeting the benzoxazine chemical space [2]. The N-benzyl group can be deprotected to generate a secondary amine handle for further diversification, while the 8a-methoxy and 4a-carbonitrile groups remain as fixed pharmacophoric elements. This contrasts with simpler benzoxazine carbonitriles, which lack the quaternary substitution pattern and offer fewer diversification vectors.

Physicochemical Property Calibration Standard for in Silico ADME Models

The compound's well-defined computed property profile—XLogP3 = 2.2 (PubChem) and JChem LogP = 3.23, LogD₇.₄ = 3.23, TPSA = 45.5 Ų, HBD = 0, HBA = 4, RotBond = 3—makes it a suitable reference compound for calibrating or benchmarking in silico ADME prediction tools, particularly those predicting lipophilicity for fully saturated heterocyclic systems [1][2]. The availability of computed LogD values at multiple pH points (3.18 at pH 5.5; 3.23 at pH 7.4) enables pH-dependent solubility and distribution coefficient model validation [2].

Quote Request

Request a Quote for 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.